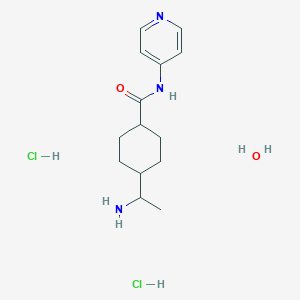

Y-27632 dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

331752-47-7 |

|---|---|

分子式 |

C14H25Cl2N3O2 |

分子量 |

338.3 g/mol |

IUPAC名 |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1 |

InChIキー |

BLQHLDXMMWHXIT-UYRCGDKNSA-N |

同義語 |

trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide Dihydrochloride Monohydrate; (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate; |

製品の起源 |

United States |

Foundational & Exploratory

Y-27632 Dihydrochloride: A Comprehensive Technical Guide to a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a cell-permeable, potent, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This small molecule has become an indispensable tool in cellular and developmental biology, regenerative medicine, and neuroscience research. By specifically targeting the ROCK signaling pathway, Y-27632 allows for the precise modulation of fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis. This technical guide provides an in-depth overview of Y-27632, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its key applications, and visualizations of the relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride |

| Alternative Names | ROCK inhibitor |

| CAS Number | 129830-38-2 |

| Chemical Formula | C₁₄H₂₁N₃O · 2HCl |

| Molecular Weight | 320.3 g/mol |

| Purity | ≥ 98% |

| Solubility | Soluble in water, DMSO, and methanol. |

Mechanism of Action: Selective ROCK Inhibition

Y-27632 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of both ROCK1 and ROCK2 isoforms.[1] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton.[2][3] Activation of the small GTPase RhoA leads to the activation of its downstream effector ROCK.[3][4] ROCK, in turn, phosphorylates several substrates, leading to increased actomyosin contractility and stress fiber formation.[2][5]

By inhibiting ROCK, Y-27632 disrupts these downstream events, resulting in the disassembly of stress fibers, reduced cell contractility, and alterations in cell morphology.[6] This mechanism is central to its wide range of applications, most notably its ability to prevent dissociation-induced apoptosis (anoikis) in single-cell suspensions of pluripotent stem cells.[1]

Quantitative Data: Potency and Selectivity

Y-27632 exhibits high selectivity for ROCK kinases over other related kinases. The following tables summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various kinases.

Table 1: Inhibitory Activity of Y-27632 against ROCK Isoforms

| Target | Kᵢ (nM) | IC₅₀ (nM) |

| ROCK1 | 220[1] | ~140[7] |

| ROCK2 | 300[1] | - |

Table 2: Selectivity Profile of Y-27632 against Other Kinases

| Kinase | Kᵢ (µM) | Selectivity (fold vs. ROCK1) |

| Citron kinase | >100 | >450 |

| Protein Kinase N (PKN) | >100 | >450 |

| Protein Kinase C (PKC) | >100 | >450 |

| cAMP-dependent protein kinase (PKA) | >100 | >450 |

| Myosin light-chain kinase (MLCK) | >100 | >450 |

| PAK | >100 | >450 |

Data compiled from multiple sources.[6][7][8]

Signaling Pathway

The following diagram illustrates the core Rho/ROCK signaling pathway and the point of inhibition by Y-27632.

Caption: The Rho/ROCK signaling cascade and Y-27632's point of inhibition.

Experimental Protocols

Protocol 1: Single-Cell Passaging of Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of Y-27632 to enhance the survival of hPSCs after dissociation into single cells for passaging.

Materials:

-

Human pluripotent stem cells (hPSCs) cultured on a suitable matrix (e.g., Matrigel)

-

hPSC culture medium (e.g., mTeSR™1)

-

This compound stock solution (10 mM in sterile water or PBS)

-

Gentle cell dissociation reagent (e.g., Accutase or TrypLE™)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Sterile culture plates

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the hPSC culture plate.

-

Wash the cells once with PBS.

-

Add the gentle cell dissociation reagent to the plate (e.g., 1 mL for a 6-well plate) and incubate at 37°C for 5-10 minutes, or until the cells detach.

-

Gently pipette the cells up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile conical tube and add at least 2 volumes of hPSC culture medium to inactivate the dissociation reagent.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with 10 µM Y-27632.

-

Plate the cells onto a new, pre-coated culture plate at the desired density.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.

-

Continue with routine medium changes as required for the specific hPSC line.

Caption: Experimental workflow for hPSC single-cell passaging using Y-27632.

Protocol 2: Cryopreservation of Human Pluripotent Stem Cells (hPSCs)

This protocol details the use of Y-27632 to improve the post-thaw survival of hPSCs.

Materials:

-

hPSCs ready for cryopreservation

-

Cryopreservation medium (e.g., commercial cryopreservation solution or a user-prepared solution containing 10% DMSO)

-

This compound stock solution (10 mM)

-

Gentle cell dissociation reagent

-

hPSC culture medium

-

Cryovials

-

Controlled-rate freezing container or programmable freezer

Procedure:

-

Cell Preparation:

-

Harvest hPSCs as single cells or small clumps as described in Protocol 1, steps 1-6.

-

-

Freezing:

-

Resuspend the cell pellet in cold cryopreservation medium supplemented with 10 µM Y-27632 at a concentration of 1-5 x 10⁶ cells/mL.

-

Aliquot the cell suspension into cryovials (e.g., 1 mL per vial).

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to a liquid nitrogen vapor phase freezer.

-

-

Thawing:

-

Prepare a culture plate with pre-warmed hPSC culture medium supplemented with 10 µM Y-27632.

-

Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Wipe the vial with 70% ethanol and transfer the contents to a sterile conical tube containing at least 5 mL of pre-warmed hPSC culture medium.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in the prepared culture medium containing Y-27632.

-

Plate the cells onto the prepared culture plate.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.

-

Caption: Workflow for cryopreservation and thawing of hPSCs using Y-27632.

Conclusion

This compound is a powerful and selective tool for researchers working with a variety of cell types, particularly in the field of stem cell biology. Its ability to inhibit the ROCK signaling pathway provides a reliable method for improving cell survival during single-cell dissociation and cryopreservation, thereby enhancing experimental reproducibility and efficiency. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of Y-27632 in research and development settings. As with any signaling inhibitor, it is crucial to consider potential off-target effects and to optimize concentrations and treatment times for each specific cell type and experimental context.

References

- 1. crem.bu.edu [crem.bu.edu]

- 2. Directed differentiation of human pluripotent stem cells into diverse organ-specific mesenchyme of the digestive and respiratory systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryopreservation of Human Pluripotent Stem Cells in Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed differentiation of human pluripotent stem cells into intermediate mesoderm [protocols.io]

- 5. Long-term single-cell passaging of human iPSC fully supports pluripotency and high-efficient trilineage differentiation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Four essential tips for passaging single cell hPSCs – Captivate Bio [captivatebio.com]

- 7. stembook.org [stembook.org]

- 8. bumc.bu.edu [bumc.bu.edu]

Rho-associated kinase (ROCK) pathway and Y-27632

An In-depth Technical Guide to the Rho-Associated Kinase (ROCK) Pathway and the Inhibitor Y-27632

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway is a critical regulator of a wide array of cellular processes, primarily centered around the organization of the actin cytoskeleton. This pathway is implicated in cell adhesion, migration, proliferation, and apoptosis.[1][2] Its central role in these fundamental cellular functions makes it a key area of investigation in various physiological and pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3] The two main isoforms, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[3][4][5]

This technical guide provides a comprehensive overview of the ROCK signaling pathway, its mechanism of activation, and its key downstream targets. Furthermore, it offers a detailed examination of Y-27632, a highly selective and potent small molecule inhibitor of ROCK. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not only a thorough understanding of the core biology but also practical, detailed experimental protocols and curated quantitative data.

The Rho-Associated Kinase (ROCK) Pathway

The canonical activation of the ROCK pathway begins with the activation of RhoA, a member of the Ras superfamily of small GTPases. Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] This transition is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating RhoA, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RhoA, leading to its inactivation.

Once in its active, GTP-bound form, RhoA translocates to the plasma membrane and binds to the Rho-binding domain (RBD) of ROCK.[6] This interaction induces a conformational change in the ROCK protein, relieving its autoinhibitory fold and activating its kinase domain.[7] ROCK can also be activated through Rho-independent mechanisms, such as through cleavage by caspases during apoptosis or by certain lipids.[7]

Downstream Effectors of ROCK

Activated ROCK phosphorylates a multitude of downstream substrates, thereby orchestrating various cellular responses. The most well-characterized of these are involved in regulating actomyosin contractility and actin filament dynamics.

-

Myosin Light Chain Phosphatase (MLCP): ROCK indirectly increases the phosphorylation of Myosin Light Chain (MLC), a key event in promoting stress fiber formation and cellular contraction. It does this by phosphorylating the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[8][9] This leads to a net increase in phosphorylated MLC.[4] While both ROCK1 and ROCK2 can regulate MLCP, ROCK2 appears to have a more predominant role in vascular smooth muscle contractility.[8][10]

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[1] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[11] This results in the stabilization and accumulation of actin filaments.[4]

-

Ezrin/Radixin/Moesin (ERM) Proteins: ROCK can directly phosphorylate ERM proteins on a conserved C-terminal threonine residue.[12][13] This phosphorylation is thought to activate ERM proteins, promoting their function as cross-linkers between the plasma membrane and the actin cytoskeleton.[12][13] However, there is also evidence suggesting that RhoA-dependent activation of ERM proteins in vivo may be mediated by phosphatidylinositol 4-phosphate 5-kinase (PI4P5K) and its product, PIP2, rather than direct phosphorylation by ROCK.[14] Some studies also suggest a feedback loop where activated ERM proteins can locally inhibit RhoA activity.[15][16]

-

Other Substrates: ROCK has been shown to phosphorylate a variety of other substrates, including the Na+/H+ exchanger isoform 1 (NHE1), collapsin response mediator protein-2 (CRMP-2), and components of the intermediate filament network, further highlighting its diverse cellular roles.[1][11]

Visualizing the ROCK Signaling Pathway

Caption: The Rho-associated kinase (ROCK) signaling pathway.

Y-27632: A Selective ROCK Inhibitor

Y-27632 is a cell-permeable, pyridine derivative that acts as a highly potent and selective inhibitor of both ROCK1 and ROCK2.[17][18] It functions as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[17][18][19] Due to its high selectivity, Y-27632 has become an invaluable pharmacological tool for elucidating the multifaceted roles of the ROCK signaling pathway in vitro and in vivo.

Quantitative Data for Y-27632

The inhibitory potency of Y-27632 is well-documented, with Ki and IC50 values varying depending on the specific isoform and the experimental system.

| Parameter | Target | Value | Organism | Assay Conditions |

| Ki | ROCK1 | 140 - 220 nM[17][18][20][21] | Human | Cell-free kinase assay |

| Ki | ROCK2 | 300 nM[17][18][20] | Human | Cell-free kinase assay |

| IC50 | ROCK1 | ~160 nM | Human | In vitro kinase assay |

| IC50 | ROCK2 | ~160 nM | Human | In vitro kinase assay |

| IC50 | PRK2 | 600 nM[22] | Human | Cell-based assay |

| IC50 | PKA | 25 µM[22] | - | Kinase assay |

| IC50 | PKC | 26 µM[22] | - | Kinase assay |

| IC50 | MLCK | >250 µM[22] | - | Kinase assay |

| IC50 | Penile Corpus Cavernosum Contraction | 2.8 - 3.3 µM | Rabbit, Human | Tissue-based assay |

| EC50 | Penile Corpus Cavernosum Relaxation | 0.99 - 2.2 µM | Rabbit, Human | Tissue-based assay |

Applications of Y-27632 in Research

The ability of Y-27632 to modulate fundamental cellular processes has led to its widespread use in various research areas:

-

Stem Cell Biology: Y-27632 is famously used to enhance the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation, by preventing apoptosis (anoikis).[17][18][21] It also improves the efficiency of cryopreservation and thawing of these cells.[17][18][21][23][24]

-

Cancer Research: The ROCK pathway is often dysregulated in cancer, promoting cell migration, invasion, and metastasis. Y-27632 is used to investigate the role of ROCK in these processes and as a potential therapeutic agent.

-

Neuroscience: ROCK signaling is involved in neurite outgrowth, axonal guidance, and neuronal apoptosis. Y-27632 is a valuable tool for studying these processes and for exploring its potential in promoting neuronal regeneration after injury.

-

Cardiovascular Research: The ROCK pathway plays a significant role in smooth muscle contraction and vascular tone. Y-27632 is used to study its involvement in hypertension and other cardiovascular diseases.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ROCK pathway and the effects of Y-27632.

RhoA Activation Assay (Pull-down)

This assay selectively isolates and quantifies the active, GTP-bound form of RhoA from cell lysates.

Materials

-

Rhotekin-RBD agarose beads

-

Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 1 mM DTT, protease and phosphatase inhibitors)

-

GDP (100 mM) and GTPγS (10 mM) for negative and positive controls

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

Procedure

-

Cell Lysis: Culture cells to the desired confluency and treat as required. Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer. Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Controls (Optional): For positive and negative controls, take a portion of the lysate and incubate with 100 µM GTPγS or 1 mM GDP, respectively, for 30 minutes at 30°C. Stop the reaction by adding 60 mM MgCl2.

-

Pull-down: Incubate 500 µg to 1 mg of cell lysate with 20-30 µg of Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer.

-

Elution and Analysis: Resuspend the beads in 2x Laemmli sample buffer, boil for 5 minutes, and analyze the supernatant by SDS-PAGE and Western blotting using an anti-RhoA antibody.

In Vitro ROCK Kinase Assay

This assay measures the kinase activity of ROCK using a specific substrate.

Materials

-

Recombinant active ROCK protein

-

Substrate (e.g., recombinant MYPT1)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ATP and anti-phospho-substrate antibody

-

Y-27632 for inhibition studies

Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, substrate, and recombinant ROCK enzyme.

-

Inhibitor Treatment: For inhibition assays, pre-incubate the enzyme with varying concentrations of Y-27632 for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay). Incubate for 20-30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radioactive: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity in the substrate band.

-

Non-Radioactive: Separate the products by SDS-PAGE and perform a Western blot using an antibody specific for the phosphorylated substrate.

-

Western Blotting for Phosphorylated MLC

This method is commonly used to assess the downstream activity of the ROCK pathway in cells.

Materials

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC

-

SDS-PAGE and Western blotting reagents

Procedure

-

Cell Treatment and Lysis: Treat cells with agonists or inhibitors (e.g., Y-27632) as required. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-MLC. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total MLC to normalize for protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Y-27632 on cell migration.[3]

Materials

-

Cell culture plates

-

Pipette tip (p200) or a specialized cell scraper

-

Microscope with a camera

-

Image analysis software

Procedure

-

Create a Monolayer: Seed cells in a culture plate and grow them to full confluency.

-

Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the cells to remove detached cells and add fresh media with or without Y-27632 at the desired concentration.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control condition is nearly closed.

-

Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each condition.

Visualizing an Experimental Workflow: RhoA Activation Assay

References

- 1. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 12. Rho-Kinase Phosphorylates COOH-terminal Threonines of Ezrin/Radixin/Moesin (ERM) Proteins and Regulates Their Head-to-Tail Association - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. biorxiv.org [biorxiv.org]

- 16. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. stemcell.com [stemcell.com]

- 19. Structural Aspects of LIMK Regulation and Pharmacology | MDPI [mdpi.com]

- 20. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.usbio.net [cdn.usbio.net]

- 22. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 23. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Y-27632: A Technical Guide to its Effects on the Actin Cytoskeleton and Cell Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 is a highly selective, cell-permeable, and reversible inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This small molecule has become an indispensable tool in cell biology and regenerative medicine for its profound effects on the actin cytoskeleton and cell contractility. By targeting the ROCK signaling pathway, Y-27632 effectively uncouples Rho GTPase activation from downstream cytoskeletal dynamics, leading to a reduction in actin stress fiber formation and a decrease in actomyosin-driven cellular tension. This guide provides an in-depth technical overview of Y-27632, its mechanism of action, its quantifiable effects on cellular mechanics, and detailed protocols for its application in research settings.

Introduction to Y-27632 and the ROCK Signaling Pathway

Y-27632 is a pyridine derivative that acts as an ATP-competitive inhibitor of both ROCK1 (ROCK-II) and ROCK2 (ROCK-I).[1][2] The ROCK family of serine/threonine kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cell shape, adhesion, and motility.

Activation of RhoA, typically by upstream signals from growth factors or mechanical cues, leads to the activation of ROCK.[3] ROCK, in turn, influences the actin cytoskeleton and cell contractility through two primary mechanisms:

-

Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC), promoting the interaction of myosin II with actin filaments and thereby increasing actomyosin contractility.[3][4]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1), which inhibits its activity.[5] This "calcium sensitization" results in a net increase in phosphorylated MLC, further enhancing contractility.[5][6][7]

By inhibiting ROCK, Y-27632 disrupts these processes, leading to a rapid and reversible dephosphorylation of MLC, disassembly of actin stress fibers, and a reduction in cell contractility.[3][8]

Mechanism of Action of Y-27632

Y-27632 exerts its effects by directly interfering with the catalytic activity of ROCK. This inhibition prevents the phosphorylation of downstream targets that are critical for the assembly and maintenance of a contractile actin cytoskeleton. The primary consequences of ROCK inhibition by Y-27632 include:

-

Disruption of Actin Stress Fibers: Treatment with Y-27632 leads to the disassembly of pre-existing actin stress fibers and prevents the formation of new ones.[3][4][9] This results in a significant alteration of cell morphology, often causing cells to adopt a more relaxed or stellate appearance.[10]

-

Reduction in Cell Contractility: By decreasing the levels of phosphorylated MLC, Y-27632 reduces the force generated by the actomyosin network.[7][11][12] This has been demonstrated to decrease cellular traction forces.[13][14]

-

Modulation of Focal Adhesions: As stress fibers are mechanically linked to the extracellular matrix via focal adhesions, the disruption of stress fibers by Y-27632 is often accompanied by a reduction in the size and number of focal adhesions.[4][13]

-

Promotion of Cell Survival: In the context of single-cell dissociation, particularly for stem cells, Y-27632 has been shown to significantly enhance cell survival by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1][15][16]

Quantitative Effects of Y-27632

The efficacy of Y-27632 can be quantified through various cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency of Y-27632

| Target | IC50 / Ki | Species | Reference |

| ROCK1 (p160ROCK) | Ki = 220 nM | Human | [1][2] |

| ROCK2 (ROCK-I) | Ki = 300 nM | Human | [1][2] |

| PRK-2 | Similar IC50 to ROCK | In vitro | [17] |

| Protein Kinase A (PKA) | >200-fold selectivity over ROCK | - | [18] |

| Protein Kinase C (PKC) | >200-fold selectivity over ROCK | - | [18] |

Table 2: Effective Concentrations of Y-27632 in Cell Culture

| Cell Type | Application | Concentration | Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | Prevention of anoikis | 10 µM | Enhanced survival post-dissociation | [1][19] |

| Human Pluripotent Stem Cells (hPSCs) | Post-thaw/passaging viability | 5-10 µM | Increased viability | [18] |

| Human Corneal Endothelial Cells | Wound healing | 10-30 µM | Enhanced migration and wound closure | |

| Hepatic Stellate Cells (HSCs) | Inhibition of contraction | 1-10 µM | Decreased collagen gel contraction | [11][12] |

| Fibroblasts | Disruption of stress fibers | 10 µM | Disappearance of stress fibers | [4] |

| Retinal Müller Cells | Cytoprotection | 10 µM | Reduced apoptosis under stress | |

| Prostate Stromal and Epithelial Cells | Inhibition of proliferation | IC50 ~50 µM (72h) | Dose-dependent decrease in viability | [20][21] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to study the effects of Y-27632.

Immunofluorescence Staining of F-actin

This protocol allows for the visualization of changes in the actin cytoskeleton organization following Y-27632 treatment.

Materials:

-

Cells cultured on sterile glass coverslips

-

Y-27632 dihydrochloride (stock solution in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of Y-27632 (e.g., 10 µM) for the appropriate duration (e.g., 30-60 minutes). Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA and incubating for 10 minutes at room temperature.[22][23]

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[22][23]

-

Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 20-30 minutes at room temperature.[24][25][26]

-

F-actin Staining: Dilute the fluorescently conjugated phalloidin in 1% BSA in PBS to its working concentration (e.g., 1:200 to 1:1000). Remove the blocking solution and add the phalloidin solution to the coverslips. Incubate for 20-60 minutes at room temperature, protected from light.[24]

-

Washing: Wash the cells three times with PBS.

-

Mounting: Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This method quantifies the decrease in MLC phosphorylation, a direct downstream effect of ROCK inhibition by Y-27632.

Materials:

-

Cultured cells

-

Y-27632

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Y-27632 as required. Wash cells with ice-cold PBS and lyse them directly in the culture dish with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total MLC and a loading control like GAPDH.

Traction Force Microscopy (TFM)

TFM measures the contractile forces exerted by cells on their substrate. This is a powerful technique to directly quantify the reduction in cell contractility after Y-27632 treatment.

Materials:

-

Polyacrylamide (PAA) or Polydimethylsiloxane (PDMS) gels embedded with fluorescent beads.[27][28]

-

Extracellular matrix (ECM) protein (e.g., fibronectin, collagen) for coating the gels.

-

Live-cell imaging microscope with an environmental chamber.

-

TFM analysis software (e.g., ImageJ plugins).

Procedure:

-

Substrate Preparation: Prepare PAA or PDMS gels of a known stiffness embedded with fluorescent beads.[27][29] Functionalize the gel surface with an ECM protein to allow cell adhesion.

-

Cell Seeding: Seed cells onto the functionalized gels and allow them to adhere and spread.

-

Image Acquisition (Strained): Place the dish on the microscope stage within an environmental chamber. Acquire a phase-contrast or brightfield image of a cell and a fluorescent image of the beads underneath and surrounding the cell. These beads are in a "strained" position due to cellular forces.

-

Y-27632 Treatment: Add Y-27632 to the culture medium at the desired final concentration (e.g., 10 µM) to relax the cell and abolish traction forces.

-

Image Acquisition (Null-Force): After a sufficient incubation time for the cell to relax (e.g., 10-30 minutes), acquire a second fluorescent image of the same bead field. This represents the "null-force" or "unstrained" position of the beads. Alternatively, lyse the cell with trypsin or SDS to get the null-force image.[29]

-

Data Analysis:

-

Calculate the displacement field of the beads between the strained and null-force images using particle image velocimetry (PIV) or single-particle tracking algorithms.

-

From the displacement field and the known mechanical properties of the gel, compute the traction stress field exerted by the cell. This calculation is typically performed using Fourier Transform Traction Cytometry (FTTC) or other computational methods.[14]

-

Conclusion

Y-27632 is a powerful and specific inhibitor of ROCK, providing researchers with a reliable method to probe the functions of the RhoA/ROCK signaling pathway. Its profound and reversible effects on the actin cytoskeleton and cell contractility have made it an invaluable tool in fields ranging from fundamental cell biology to stem cell research and the development of therapeutics for diseases involving excessive cell contraction, such as fibrosis and glaucoma. The protocols and data presented in this guide offer a comprehensive resource for the effective application of Y-27632 in a research setting.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of rho-associated kinase reduces MLC20 phosphorylation and contractility of intact myometrium and attenuates agonist-induced Ca2+ sensitization of force of permeabilized rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]

- 11. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 17. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dyngo-4a.com [dyngo-4a.com]

- 19. researchgate.net [researchgate.net]

- 20. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. real-research.com [real-research.com]

- 24. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Frontiers | Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules [frontiersin.org]

- 26. Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Biologist’s Guide to Traction Force Microscopy Using Polydimethylsiloxane Substrate for Two-Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Y-27632 Dihydrochloride: A Technical Guide to Enhancing Cell Survival in Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a cell-permeable and highly selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) family of enzymes.[1][2] By targeting ROCK1 (p160ROCK) and ROCK2, Y-27632 effectively modulates the actin cytoskeleton, cell adhesion, and motility, making it an indispensable tool in cell culture, particularly for improving the survival of dissociated single cells. This technical guide provides an in-depth overview of Y-27632's mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for its application in various cell culture techniques.

Mechanism of Action: Inhibition of the ROCK Signaling Pathway

The ROCK signaling pathway plays a critical role in regulating apoptosis, particularly a form of programmed cell death known as anoikis, which is induced by the loss of cell-matrix interactions. When cells are dissociated from their substrate or neighboring cells, the RhoA/ROCK pathway becomes hyperactivated, leading to a cascade of events that culminates in apoptosis.[3][4]

Y-27632 competitively inhibits the ATP-binding site of ROCK1 and ROCK2, preventing the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[3][5][6] This inhibition prevents the cytoskeletal changes and contractile forces that lead to membrane blebbing and subsequent apoptosis.[7] By blocking this pathway, Y-27632 significantly reduces dissociation-induced cell death, thereby enhancing the survival and cloning efficiency of various cell types, especially pluripotent stem cells.[4][8]

Quantitative Effects of Y-27632 on Cell Survival

The application of Y-27632 has been shown to significantly improve cell survival and colony formation across a range of cell types and applications. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Y-27632 on Colony Formation and Cloning Efficiency

| Cell Type | Application | Y-27632 Concentration | Fold Increase in Colony Formation/Cloning Efficiency | Reference |

| Murine Prostate Stem/Progenitor Cells | In vitro colony assay | 10 µM | 8-fold | [3] |

| Cynomolgus Monkey ES Cells | Feeder-free culture | 10 µM | Significant increase (P < 0.001) | [9] |

| Human ES Cells | Post-FACS recovery | 10 µM | Up to 4-fold | [10][11] |

Table 2: Effect of Y-27632 on Cell Viability and Apoptosis

| Cell Type | Condition | Y-27632 Concentration | Observation | Reference |

| Murine Prostate Epithelial Cells | Dissociated cells | 10 µM | 50-60% decrease in histone-complexed DNA fragments (apoptosis) | [3] |

| Salivary Gland Stem Cells | Suspension culture | 10 µM | Significant reduction in early apoptosis, late apoptosis, and necrosis | [12] |

| Human iPSC-derived Cardiomyocytes | Serum-free suspension | 10 µM | Significant decrease in apoptotic cells | [13] |

| Marmoset iPSCs | Single-cell dissociation | 10 µM | Marked diminishment of apoptosis by suppressing caspase 3 expression and activity | [14] |

Table 3: Effect of Y-27632 on Cryopreservation Recovery

| Cell Type | Cryopreservation Method | Y-27632 Concentration | Improvement in Survival/Recovery | Reference |

| Human ES Cells | Slow freezing | 10 µM post-thaw | Significantly increased survival rate | [15] |

| Cynomolgus Monkey ES Cells | DMSO-based cryopreservation | 10 µM post-thaw | 45-80% survival (vs. 10-30% without Y-27632) | [9] |

| Human ES and iPS Cells | Not specified | 10 µM post-thaw | Significantly enhanced recovery | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Y-27632. The following protocols are compiled from established research.

Protocol 1: Preparation of Y-27632 Stock Solution

-

Reconstitution: Aseptically add sterile water or DPBS to the vial of this compound to prepare a 10 mM stock solution. For example, add 3 mL of sterile water to a 10 mg vial. Mix thoroughly by pipetting.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into working volumes. Store aliquots at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[1] Thawed aliquots can be stored at 2°C to 8°C for up to two weeks.

Protocol 2: Improving Cell Survival During Passaging

This protocol is particularly relevant for sensitive cell types like human pluripotent stem cells (hPSCs).

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 4. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]

- 5. Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ixcellsbiotech.com [ixcellsbiotech.com]

- 9. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Y-27632 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a highly selective, cell-permeable, and orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is a valuable tool in cellular biology and drug discovery for investigating the Rho/ROCK signaling pathway, which is a critical regulator of various cellular processes including cell adhesion, migration, proliferation, and apoptosis.[3][][5] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and mechanism of action of this compound, along with insights into experimental applications.

Chemical and Physical Properties

This compound is a white to beige crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide dihydrochloride | [2][6] |

| Alternative Names | ROCK inhibitor Y-27632, Y-27632 2HCl | [2][6] |

| CAS Number | 129830-38-2 | [1][7][8] |

| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | [1][6][9] |

| Molecular Weight | 320.26 g/mol | [8][10] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble in Water (up to 30 mg/mL), DMSO (25-30 mg/mL), PBS (pH 7.2), and Ethanol. | [6][7][9][11] |

| Storage | Store at -20°C, protected from light. Stock solutions can be stored at -20°C for up to 3 months. | [1][7][9] |

| SMILES String | C--INVALID-LINK--[C@H]1CC--INVALID-LINK--C(=O)NC2=CC=NC=C2.Cl.Cl | [12] |

| InChI Key | IDDDVXIUIXWAGJ-LJDSMOQUSA-N | [13] |

Structure and Selectivity

Y-27632 is a pyridinyl-cyclohexanecarboxamide derivative with a chiral center, existing as the (R)-(+)-trans isomer.[9] Its chemical structure is depicted below.

Y-27632 exhibits high selectivity for the ROCK family of kinases. It acts as an ATP-competitive inhibitor of both ROCK1 (p160ROCK) and ROCK2.[7][14][15][16] The inhibitory constants (Ki) for ROCK1 and ROCK2 are in the nanomolar range, reported as approximately 140-220 nM and 300 nM, respectively.[14][17][18] Its selectivity for ROCK is over 200-fold higher compared to other kinases such as protein kinase C (PKC), cAMP-dependent protein kinase (PKA), and myosin light-chain kinase (MLCK).[17][18]

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton.[][5][19] When activated by upstream signals, RhoA binds to and activates its downstream effector, ROCK.[20] ROCK, a serine/threonine kinase, then phosphorylates multiple substrates, leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[3][19]

Y-27632 exerts its biological effects by directly inhibiting the kinase activity of ROCK.[16] By competing with ATP for binding to the catalytic site of ROCK1 and ROCK2, Y-27632 prevents the phosphorylation of downstream ROCK substrates.[15][16] This inhibition leads to a reduction in smooth muscle contraction, disassembly of stress fibers, and modulation of other cellular processes regulated by the Rho/ROCK pathway.[17][18]

Experimental Protocols

Y-27632 is widely used in a variety of in vitro and in vivo experimental settings. The following provides a general framework for common experimental protocols.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of Y-27632 on ROCK kinase activity.

Materials:

-

Recombinant ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

[γ-³²P]ATP or unlabeled ATP

-

This compound stock solution (in water or DMSO)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of Y-27632 in kinase buffer.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant ROCK enzyme, substrate, and the diluted Y-27632 or vehicle control.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition at each Y-27632 concentration and determine the IC₅₀ value.

Cell-Based Assays

Y-27632 is frequently used in cell culture to study the effects of ROCK inhibition on various cellular functions.

Example: Inhibition of Stress Fiber Formation

Cell Line:

-

Adherent cell line known to form stress fibers (e.g., HeLa, NIH 3T3, primary fibroblasts).

Materials:

-

Complete cell culture medium

-

This compound stock solution (in sterile water or PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Methodology:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

-

Treat the cells with various concentrations of Y-27632 (typically in the range of 1-100 µM) or vehicle control for a specified time (e.g., 30 minutes to several hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Stain the actin cytoskeleton with fluorescently labeled phalloidin.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and assess the disassembly of stress fibers in the Y-27632-treated cells compared to the control group.

Conclusion

This compound is a cornerstone research tool for elucidating the complex roles of the Rho/ROCK signaling pathway. Its high selectivity and cell permeability make it an invaluable reagent for a wide range of applications in cell biology, neuroscience, cancer research, and regenerative medicine. This guide provides a comprehensive overview of its fundamental properties and a framework for its experimental use, empowering researchers to effectively utilize this potent inhibitor in their scientific investigations.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. ROCK Inhibitor this compound | Rho-Kinase Inhibitor | Tocris | Tocris Bioscience [tocris.com]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. agscientific.com [agscientific.com]

- 7. This compound | Y-27632 2HCl | ROCK inhibitor | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. This compound | C14H23Cl2N3O | CID 9901617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Y 27632 | CAS 146986-50-7 | ROCK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. molecularbeacon.net [molecularbeacon.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

Y-27632: A Technical Guide to its Impact on Cell Adhesion and Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 is a highly selective and potent inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides an in-depth analysis of the multifaceted effects of Y-27632 on cell adhesion and morphology. By targeting the ROCK signaling pathway, Y-27632 profoundly influences the organization of the actin cytoskeleton, the formation and stability of focal adhesions, and consequently, the overall shape and adhesive properties of cells. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these effects, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cell adhesion and morphology are fundamental cellular processes that govern tissue architecture, cell migration, and signaling. These processes are intricately regulated by the actin cytoskeleton, the dynamics of which are largely controlled by the Rho family of small GTPases and their downstream effectors. A key effector in this pathway is the Rho-associated kinase (ROCK), a serine/threonine kinase that plays a pivotal role in actomyosin contractility and the formation of stress fibers and focal adhesions.

Y-27632 is a pyridinyl-thiazole derivative that acts as a competitive inhibitor of ROCK by binding to its ATP-binding site. Its high specificity for ROCK1 and ROCK2 makes it an invaluable tool for dissecting the roles of the Rho/ROCK pathway in various cellular functions. This guide focuses specifically on the well-documented impact of Y-27632 on the intricate interplay between the actin cytoskeleton, focal adhesions, and overall cell morphology.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The primary mechanism by which Y-27632 alters cell adhesion and morphology is through the inhibition of ROCK. The Rho/ROCK signaling cascade is a central regulator of cytoskeletal dynamics.

-

Activation of ROCK: The small GTPase RhoA, when in its active GTP-bound state, binds to and activates ROCK.

-

Downstream Targets of ROCK: Activated ROCK phosphorylates several downstream substrates that directly impact the actin cytoskeleton and cell contractility. Key targets include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin filaments into contractile stress fibers.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC, further enhancing actomyosin contractility.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization and accumulation of actin filaments.

-

-

Impact of Y-27632: By inhibiting ROCK, Y-27632 disrupts this entire cascade. This results in decreased MLC phosphorylation, reduced actomyosin contractility, and increased cofilin activity leading to actin filament disassembly. These molecular changes manifest as profound alterations in cell adhesion and morphology.

Quantitative Effects of Y-27632 on Cell Adhesion and Morphology

The inhibition of ROCK by Y-27632 leads to measurable changes in various cellular parameters. The following tables summarize quantitative data from studies investigating these effects.

| Parameter | Cell Type | Y-27632 Concentration | Observed Effect | Reference |

| Cell Adhesion | Human Trabecular Meshwork Cells | 10 µM | Increased adhesion to fibronectin and collagen type I.[1] | [1] |

| Esophageal Squamous Cell Carcinoma | 10 µM | Increased homotypic and heterotypic cell adhesion.[2] | [2] | |

| Human Tenon Fibroblasts | 10 µM | Promoted adhesiveness to both fibronectin and collagen type I.[3] | [3] | |

| Cell Spreading | Bovine Corneal Endothelial Cells | 10 µM | Increased cell spreading area.[4] | [4] |

| Epithelial Cells | Not Specified | Increased spreading in wound closure assays.[5] | [5] | |

| Focal Adhesion Size | Human Vena Saphena Cells | 5-20 µM | Dose-dependent decrease in focal adhesion area. | [6] |

| U2OS Cells | 10 mM | Focal adhesions appeared as near diffraction-limited puncta.[7] | [7] | |

| Traction Force | U2OS Cells | 10 mM | Reduced to approximately 10% of control.[7] | [7] |

| Cell Migration | Human Foreskin Fibroblasts | 10 µM | 50% faster wound closure in a scratch assay. | [8] |

| Human Periodontal Ligament Stem Cells | 10-20 µM | Significantly enhanced migration in transwell assay.[9] | [9] |

| Parameter | Cell Type | Y-27632 Concentration | Control (Mean ± SEM) | Y-27632 Treated (Mean ± SEM) | p-value | Reference |

| Focal Adhesion Area (µm²) | Human Vena Saphena Cells | 10 µM | 2.5 ± 0.2 | 1.2 ± 0.1 | < 0.001 | [6][10] |

| Focal Adhesion Aspect Ratio | Human Vena Saphena Cells | 10 µM | 2.8 ± 0.1 | 2.1 ± 0.1 | < 0.001 | [6][10] |

| Wound Closure (%) | Cardiac Stem Cells | 10 µM | ~50% at 10 hrs | ~50% at 6.5 hrs | < 0.05 | [11] |

| Number of Migrated Cells/Field | Periodontal Ligament Stem Cells | 20 µM | 53.86 ± 5.93 | 120.03 ± 11.96 | < 0.05 | [9] |

Impact on Cell Morphology

Treatment with Y-27632 induces dramatic and often reversible changes in cell morphology. These alterations are a direct consequence of the disruption of the actin cytoskeleton.

-

Loss of Stress Fibers: The most prominent effect is the disassembly of actin stress fibers, leading to a more relaxed and less contractile cytoplasm.

-

Changes in Cell Shape: Cells often lose their elongated, spindle-like shape and adopt a more rounded or flattened morphology. In some cases, cells may exhibit a broader, more rectangular shape.[11]

-

Formation of Protrusions: Inhibition of ROCK can lead to the formation of aberrant, non-productive protrusions, which can affect directed cell migration.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Y-27632 on cell adhesion and morphology.

Cell Adhesion Assay

This protocol describes a method to quantify the effect of Y-27632 on the adhesion of cells to an extracellular matrix (ECM) protein-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., fibronectin, collagen I) solution (e.g., 10 µg/mL in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture medium

-

Y-27632 stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (0.1% Crystal Violet in water)

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating: Add 50 µL of ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing and Blocking: Aspirate the coating solution and wash each well twice with 100 µL of PBS. Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C.

-

Cell Preparation: Harvest cells using trypsin-EDTA and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL. Prepare two cell suspensions: one with the desired concentration of Y-27632 and a control without the inhibitor.

-

Cell Seeding: Aspirate the blocking buffer from the plate and add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes. Aspirate the fixative, wash with water, and add 100 µL of 0.1% Crystal Violet stain for 20 minutes.

-

Dye Solubilization: Wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Immunofluorescence Staining for Actin Cytoskeleton and Focal Adhesions

This protocol allows for the visualization of changes in the actin cytoskeleton and focal adhesions following Y-27632 treatment.

Materials:

-

Cells cultured on glass coverslips

-

Y-27632

-

PBS

-

Fixation buffer (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

-

Fluorescently-labeled secondary antibody

-

Fluorescently-labeled phalloidin (for F-actin staining)

-

Mounting medium with DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere and spread. Treat the cells with the desired concentration of Y-27632 for the appropriate duration (e.g., 30 minutes to 1 hour). Include a vehicle-treated control.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (both diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue), the secondary antibody (e.g., green), and phalloidin (e.g., red).

Wound Healing (Scratch) Assay

This assay is used to assess the effect of Y-27632 on collective cell migration.

Materials:

-

6-well or 12-well plates

-

p200 pipette tip

-

Cell culture medium

-

Y-27632

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.

-

Create the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash and Treat: Gently wash the well with PBS to remove dislodged cells. Replace the medium with fresh medium containing either Y-27632 or vehicle control.

-

Image at Time Zero: Immediately capture images of the scratch at defined points along its length.

-

Incubate and Image Over Time: Incubate the plate at 37°C and capture images of the same locations at regular time intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.

-

Analysis: Measure the width of the scratch at each time point. The rate of wound closure can be calculated and compared between the Y-27632 treated and control groups.

Conclusion

Y-27632 is a powerful pharmacological tool that has significantly advanced our understanding of the role of the Rho/ROCK signaling pathway in regulating cell adhesion and morphology. Its ability to potently and selectively inhibit ROCK allows for the precise dissection of cytoskeletal dynamics and their downstream consequences. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the intricate mechanisms of cell adhesion and morphology and for those exploring the therapeutic potential of targeting the ROCK pathway. The profound effects of Y-27632 on these fundamental cellular processes underscore the importance of the Rho/ROCK pathway as a key regulator of cell behavior in both physiological and pathological contexts.

References

- 1. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. protocols.io [protocols.io]

- 6. An automated quantitative analysis of cell, nucleus and focal adhesion morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Y-27632 in Stem Cell Biology: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of stem cell technology has opened new frontiers in regenerative medicine and drug discovery. However, a significant hurdle in harnessing the full potential of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is their proneness to apoptosis upon single-cell dissociation, a process known as anoikis. This technical guide delves into the foundational research on Y-27632, a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), and its pivotal role in overcoming this challenge. Y-27632 has emerged as an indispensable tool in the stem cell biologist's toolkit, significantly enhancing cell survival, cloning efficiency, and the recovery of cryopreserved cells.[1][2] This document provides an in-depth overview of its mechanism of action, quantitative effects on stem cell viability, and detailed experimental protocols for its application.

Mechanism of Action: The Rho-ROCK Signaling Pathway

Y-27632 is a cell-permeable and highly selective inhibitor of the ROCK family of serine/threonine kinases, specifically ROCK1 and ROCK2.[1] It acts by competing with ATP for binding to the catalytic site of these kinases. The Rho-ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction. In stem cells, dissociation from the extracellular matrix and neighboring cells leads to hyperactivation of this pathway, triggering a cascade of events that culminate in apoptosis. By inhibiting ROCK, Y-27632 effectively mitigates these downstream effects, thereby promoting cell survival.

Quantitative Effects of Y-27632 on Stem Cell Fate

The application of Y-27632 has demonstrated remarkable and quantifiable improvements in various aspects of stem cell culture. The optimal concentration for most human pluripotent stem cell applications has been identified as 10 µM.[1][3]

| Parameter | Stem Cell Type | Condition | Y-27632 Concentration | Improvement Observed | Reference |

| Cloning Efficiency | Human ESCs | Single-cell dissociation | 10 µM | >25-fold increase (from <1% to >25%) | [1] |

| Murine Prostate Stem/Progenitor Cells | In vitro colony assay | 10 µM | 8-fold increase | [4] | |

| Rabbit Limbal Stem/Progenitor Cells | Colony-forming assay | 10 µM | From 19.90% to 26.85% | [5] | |

| Post-Cryopreservation Survival | Cynomolgus Monkey ESCs | DMSO/-80°C storage | 10 µM | 45-80% survival (vs. 10-30% without) | [6] |

| Human Bone Marrow-Derived MSCs | Post-thaw culture | 5-10 µM | Peak viable adherent cells at 48.5% (vs. 39.8% without) | [7] | |

| Colony Formation | Human iPSCs | After thawing | 10 µM | >5-fold increase in colony number | [1] |

| Human ESCs | After thawing | 10 µM | >4-fold increase in colony number | [1] | |

| Post-FACS Recovery | Human ESCs | Feeder-independent | 10 µM | 8-35% recovery (vs. 2-19% without) | [8] |

| Cell Proliferation | Human Periodontal Ligament Stem Cells | EdU labeling assay | 10-20 µM | Ratio of EdU-positive cells increased from 33.73% to ~50% | [9] |

| Apoptosis Reduction | Salivary Gland Stem Cells | Annexin V assay | Not specified | Early apoptosis reduced from 1.86% to 0.32%; Late apoptosis from 4.43% to 0.72% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Y-27632 in stem cell research. The following are foundational protocols for key experimental procedures.

Single-Cell Dissociation and Plating of hPSCs

This protocol describes the dissociation of hPSC colonies into a single-cell suspension for passaging or experimental setup.

-

Preparation: Pre-warm hPSC culture medium and Accutase® to 37°C. Prepare the required volume of hPSC medium supplemented with 10 µM Y-27632.

-

Aspiration: Aspirate the spent medium from the hPSC culture vessel.

-

Washing: Gently wash the cells once with pre-warmed DPBS.

-

Dissociation: Add an appropriate volume of Accutase® to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the edges of the colonies begin to lift.

-

Cell Detachment: Gently dislodge the cells by pipetting. Transfer the cell suspension to a 15 mL conical tube.

-

Neutralization and Centrifugation: Add an equal volume of DPBS or hPSC medium to the cell suspension. Centrifuge at 200 x g for 5 minutes.

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in hPSC medium containing 10 µM Y-27632.

-

Plating: Plate the cells onto a pre-coated culture vessel at the desired density.

-

Culture: Incubate at 37°C, 5% CO2. The medium containing Y-27632 is typically replaced with fresh medium without the inhibitor after 24 hours.

Cryopreservation and Thawing of hPSCs with Y-27632

This protocol enhances the recovery of hPSCs after cryopreservation.

Cryopreservation:

-

Pre-treatment (Optional but Recommended): Add 10 µM Y-27632 to the hPSC culture medium for 1-2 hours before harvesting.

-

Harvesting: Dissociate the hPSCs into small clumps or single cells as described above.

-

Resuspension in Freezing Medium: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in a commercial cryopreservation medium or a solution of 90% Knockout™ Serum Replacement and 10% DMSO.

-

Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Long-term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage.

Thawing:

-

Preparation: Prepare a culture dish with pre-warmed hPSC medium supplemented with 10 µM Y-27632.

-

Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Transfer and Dilution: Transfer the contents of the vial to a 15 mL conical tube. Slowly add 5-10 mL of pre-warmed hPSC medium dropwise while gently agitating the tube.

-

Centrifugation: Centrifuge the cells at 200 x g for 5 minutes.

-

Plating: Aspirate the supernatant and resuspend the cell pellet in the prepared medium containing Y-27632. Plate the cells onto the prepared culture dish.

-

Culture: Incubate at 37°C, 5% CO2. Replace the medium after 24 hours with fresh medium without Y-27632.

Apoptosis Assay using Annexin V Staining

This protocol allows for the quantification of apoptosis in stem cell populations.

-

Cell Preparation: Harvest the control and Y-27632-treated cells by dissociation into a single-cell suspension.

-

Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Viability Staining: Add a viability stain such as Propidium Iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and the viability dye. Early apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic or necrotic cells will be positive for both stains.

Conclusion

Y-27632 has fundamentally improved the reliability and efficiency of human pluripotent stem cell culture. By specifically inhibiting the Rho-ROCK signaling pathway, it effectively counters the detrimental effects of single-cell dissociation and cryopreservation, leading to significant increases in cell survival and cloning efficiency. The standardized use of Y-27632, particularly at a concentration of 10 µM, has become a cornerstone of modern stem cell research, facilitating a wide range of applications from gene editing and disease modeling to the development of cell-based therapies. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals seeking to leverage the power of Y-27632 in their stem cell workflows.

References

- 1. Stimulating progress in regenerative medicine: improving the cloning and recovery of cryopreserved human pluripotent stem cells with ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]

- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 5. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]

- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Effects of Y-27632 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract